(4-Chloro-2-fluoro-6-methylphenyl)boronic acid
Description
Properties
IUPAC Name |
(4-chloro-2-fluoro-6-methylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3,11-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPZUIWHHJRAPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)Cl)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.39 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Lithiation of Bromo-Substituted Arenes
A widely reported method involves the lithiation of 2-bromo-1-fluoro-3-methylbenzene followed by borylation. In this approach, tert-butyllithium initiates the formation of a phenyl lithium intermediate at -78°C under inert conditions. Subsequent quenching with triisopropyl borate yields the boronic acid after acidic workup. Key parameters include:
| Parameter | Value |
|---|---|
| Starting material | 2-Bromo-1-fluoro-3-methylbenzene |
| Lithiating agent | tert-Butyllithium (1.7 M in pentane) |
| Boron source | Triisopropyl borate |
| Temperature | -78°C → -10°C (gradual warming) |
| Yield | 43% |
This method prioritizes low-temperature conditions to suppress side reactions, though the moderate yield suggests challenges in intermediate stability.
Diisopropylamide-Mediated Lithiation
An alternative route employs diisopropylamine lithium (LDA) for lithiation. For example, 1-bromo-3,5-difluorobenzene reacts with LDA in tetrahydrofuran (THF) at -78°C, followed by methyl iodide to install the methyl group. Subsequent borylation with n-butyllithium and triisopropyl borate achieves a 70–78% yield. This two-step process simplifies intermediate purification, as the bromo-methylated arene (4-bromo-2,6-difluorotoluene) is isolated via distillation before borylation.
Industrial-Scale Isolation and Purification
Salt-Induced Phase Partitioning
US Patent 8,822,730B2 details a high-yield isolation method using acetonitrile (MeCN) and brine. After hydrolysis of the boronic ester, the crude product is dissolved in MeCN/water and treated with NaCl or KCl. This induces phase separation, partitioning the boronic acid into the organic layer with >90% recovery.
| Step | Conditions |
|---|---|
| Solvent system | MeCN/water (3:1 v/v) |
| Salt additive | NaCl (2 M final concentration) |
| Temperature | 25°C |
| Purity (HPLC) | >98% |
This method avoids energy-intensive distillation, making it cost-effective for large-scale production.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-fluoro-6-methylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Common Reagents and Conditions
The Suzuki-Miyaura coupling reaction typically uses palladium catalysts such as Pd(PPh3)4 or PdCl2(dppf), and bases like potassium carbonate or sodium hydroxide . The reaction is usually carried out in an organic solvent, such as toluene or ethanol, under mild conditions.
Major Products
The major products of the Suzuki-Miyaura coupling reaction involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(4-Chloro-2-fluoro-6-methylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Chloro-2-fluoro-6-methylphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst . This process facilitates the transfer of the aryl group from the boron atom to the palladium center, followed by reductive elimination to form the final product. The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with cellular components through boron-oxygen and boron-nitrogen bonds .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Physicochemical Properties
The substituents on the aromatic ring significantly modulate boronic acid reactivity and stability. Key analogs and their properties are compared below:
Table 1: Structural and Physicochemical Comparison
*Estimated pKa values based on substituent effects (electron-withdrawing groups lower pKa) .
†Methyl and fluorine groups may enhance solubility compared to purely hydrophobic analogs .
- pKa and Reactivity : The electron-withdrawing Cl and F substituents lower the pKa of this compound (~8.5) compared to 3-AcPBA (~9.5) and 4-MCPBA (~9.0), enhancing its reactivity at physiological pH .
- Solubility : The methyl group improves solubility relative to phenanthren-9-yl boronic acid, which precipitates in aqueous media .
Antiproliferative Effects
- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit potent antiproliferative activity in triple-negative breast cancer (4T1 cells) with IC₅₀ values of 0.225 µM and 0.197 µM, respectively . Their planar aromatic systems enhance membrane permeability but reduce solubility.
Proteasome Inhibition
Boronic acids with aromatic moieties (e.g., bortezomib) inhibit proteasomes via covalent binding to catalytic serine residues. The chlorine and fluorine substituents in this compound may enhance binding to serine clusters in proteases .
Binding Affinity and Substrate Interactions
- Boronic vs. Borinic Acids : Borinic acids (e.g., diphenylborinic acid) exhibit higher association constants for diols (e.g., catechol) due to reduced steric hindrance and optimized Lewis acidity . However, this compound’s trifunctionalized structure may offer unique selectivity in diol recognition compared to simpler aryl boronic acids .
- Glucose Sensing : Unlike 3-AcPBA and 4-MCPBA, which have high pKa (>9) and low glucose affinity, this compound’s lower pKa (~8.5) could make it more effective for glucose sensing at physiological pH .
Biological Activity
(4-Chloro-2-fluoro-6-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols and have been utilized in various therapeutic applications, particularly in the development of inhibitors for enzymes and receptors. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
The molecular formula of this compound is C12H10BClF. Its structure includes a boron atom bonded to a phenyl ring substituted with chlorine and fluorine atoms, which enhances its reactivity and potential interactions with biological targets.
Boronic acids typically exhibit their biological activity through several mechanisms:
- Enzyme Inhibition : They can act as reversible inhibitors for various enzymes, particularly serine proteases, by forming covalent bonds with the active site residues.
- Targeting Protein Interactions : Boron-containing compounds have been shown to modulate protein-protein interactions, which can be crucial in pathways related to cancer and other diseases.
- Anticancer Activity : Some studies suggest that boronic acids can induce apoptosis in cancer cells and inhibit tumor growth through various pathways.
Case Studies and Research Findings
- Anticancer Studies : Research has indicated that similar boronic acids exhibit significant antiproliferative effects against various cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer). These compounds often show selectivity towards cancerous cells over normal cells, suggesting a favorable therapeutic index.
- Mechanistic Insights : Studies have demonstrated that boronic acids can inhibit key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway. This inhibition can lead to reduced tumor growth and metastasis.
- Pharmacokinetic Profiles : The pharmacokinetics of boronic acids, including this compound, reveal moderate permeability across biological membranes and favorable bioavailability profiles, which are critical for effective drug development.
Q & A
Basic Questions
Q. What are the critical factors in designing Suzuki-Miyaura cross-coupling reactions with (4-Chloro-2-fluoro-6-methylphenyl)boronic acid?
- Methodological Answer: Key variables include the choice of aryl halide (e.g., electron-deficient vs. electron-rich), ligand (e.g., Pd(PPh₃)₄ or SPhos), base (e.g., K₂CO₃ or CsF), and solvent (e.g., THF, DMF). Systematic optimization using design-of-experiments (DoE) approaches, such as surrogate-based mixed-variable strategies, can efficiently explore combinatorial parameter spaces (e.g., 3,696 possible combinations in one study) . The steric hindrance from the 6-methyl group and electron-withdrawing substituents (Cl, F) may reduce reactivity, necessitating higher catalyst loading or elevated temperatures .
Q. How should researchers handle this compound safely in the lab?
- Methodological Answer: Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid inhalation by working in a fume hood. In case of exposure, immediately rinse skin/eyes with water and seek medical attention. Store at 0–6°C in airtight containers to prevent degradation. Dispose of waste via approved methods for organoboron compounds, as improper disposal may release toxic byproducts .
Q. What analytical techniques validate the purity and structure of this boronic acid?
- Methodological Answer: Use nuclear magnetic resonance (¹H/¹³C NMR) to confirm substitution patterns (e.g., distinguishing Cl, F, and methyl groups). High-resolution mass spectrometry (HRMS) verifies molecular weight. Purity is assessed via HPLC with UV detection, while thermogravimetric analysis (TGA) monitors thermal stability. Boron content can be quantified via ICP-OES .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence this boronic acid’s reactivity in cross-coupling or diol-binding applications?
- Methodological Answer: The 4-Cl and 2-F groups increase Lewis acidity, enhancing diol-binding affinity (e.g., for glucose or fructose) via electron withdrawal. However, the 6-methyl group introduces steric hindrance, reducing reaction rates in Suzuki couplings. Kinetic studies using stopped-flow fluorescence (e.g., kon values for sugars: fructose > tagatose > glucose) can quantify these effects . Computational modeling (DFT) predicts charge distribution and transition states to guide substituent optimization .
Q. What experimental strategies quantify binding kinetics between this boronic acid and six-membered pyranose sugars (e.g., glucose)?
- Methodological Answer: Use stopped-flow fluorescence to measure kon/koff rates at physiological pH (7.4). Fluorescence titration under varying pH (pKa ~7.6) reveals binding-induced intensity changes. Competitive assays with fructose (higher affinity) clarify selectivity. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide thermodynamic data (ΔG, ΔH) .
Q. How can computational methods optimize reaction conditions for this compound in medicinal chemistry applications?
- Methodological Answer: Combine density functional theory (DFT) to model transition states with machine learning (ML) for high-dimensional parameter optimization (e.g., ligand, solvent, base). Tools like PWAS (polynomial-based optimization) outperform genetic algorithms in minimizing experimental iterations. Validate predictions via small-scale screening (e.g., 24-well plates) .
Q. What in vitro assays assess the anticancer potential of derivatives of this boronic acid?
- Methodological Answer: Screen against glioblastoma (U87) or other cancer cell lines using MTT assays. Compare IC₅₀ values to reference drugs (e.g., bortezomib). Mechanistic studies include flow cytometry (apoptosis detection) and Western blotting (proteasome inhibition). Structure-activity relationships (SAR) guide derivatization, focusing on arylidene heterocycles or pyridine hybrids .
Q. How does this boronic acid perform in glucose-responsive polymer systems for biomedical applications?
- Methodological Answer: Covalently bond it to acrylamide polymers (e.g., poly(3-acrylamidophenylboronic acid)) to create pH- and glucose-sensitive hydrogels. Test solubility transitions via turbidimetry under varying glucose concentrations (0–20 mM). Measure binding constants via fluorescence quenching. Crosslinking via boroxine formation (under acidic conditions) enhances mechanical stability .
Key Research Challenges
- Synthetic Limitations: Steric hindrance from the methyl group may necessitate unconventional catalysts (e.g., Pd-NHC complexes).
- Sensor Design: Achieving pyranose specificity requires substituents that constrain dihedral angles without compromising aqueous solubility .
- Biological Activity: Balancing proteasome inhibition (anticancer) with off-target effects remains a hurdle; prodrug strategies may improve selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
